molecular formula C34H30CoLiN6O8S2+ B12771498 Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) CAS No. 83804-08-4

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)

Cat. No.: B12771498
CAS No.: 83804-08-4
M. Wt: 780.7 g/mol
InChI Key: LMJJKZVZOFXNLD-UHFFFAOYSA-N
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Description

Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C34H30CoLiN6O8S2 and a molecular weight of 780.70 g/mol . This compound is known for its intricate structure, which includes a cobalt center coordinated with azo and sulfonamide ligands. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of cobalt, while reduction can yield amine derivatives .

Scientific Research Applications

Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: Investigated for its potential use in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: Used in the development of advanced materials, including dyes and pigments.

Mechanism of Action

The mechanism by which Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    Cobalt bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]: Similar structure but without lithium.

    Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-benzenesulfonamidato(2-)]cobaltate(1-): Similar but lacks the methyl group on the benzene ring.

Uniqueness

Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is unique due to the presence of both lithium and cobalt, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

83804-08-4

Molecular Formula

C34H30CoLiN6O8S2+

Molecular Weight

780.7 g/mol

IUPAC Name

lithium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/2C17H15N3O4S.Co.Li/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;/q;;;+1

InChI Key

LMJJKZVZOFXNLD-UHFFFAOYSA-N

Canonical SMILES

[Li+].CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Co]

Origin of Product

United States

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